(1S,2S,4R,7E,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-9,13-dione
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Overview
Description
(1S,2S,4R,7E,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-9,13-dione is a sesquiterpene lactone derived from the plant Feverfew (Tanacetum parthenium). This compound has garnered significant attention due to its versatile pharmacological potential, including antibacterial, anti-leukemia, anticancer, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,4R,7E,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-9,13-dione involves several steps, starting from the extraction of parthenolide from Feverfew. The synthetic routes often include chemical modifications targeting specific functional groups to enhance its bioactivity and stability . For instance, modifications at the C-14, C-13, and C1-C10 double bonds have been explored to improve pharmacokinetic properties .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from Feverfew plants, followed by chemical synthesis to achieve the desired modifications. The process requires stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(1S,2S,4R,7E,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-9,13-dione undergoes various chemical reactions, including:
Oxidation: This reaction often involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives, while reduction can yield alcohols or alkanes .
Scientific Research Applications
(1S,2S,4R,7E,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-9,13-dione has a wide range of scientific research applications:
Chemistry: Used as a lead compound for the synthesis of new derivatives with enhanced bioactivity.
Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and antibacterial agent.
Industry: Utilized in the development of pharmaceuticals and as a natural pesticide.
Mechanism of Action
(1S,2S,4R,7E,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-9,13-dione exerts its effects primarily through the inhibition of nuclear factor kappa-B (NF-κB), a protein complex involved in cellular responses to stress. It also activates p53, a tumor suppressor protein, and disrupts the redox balance in cancer stem cells . These actions lead to apoptosis and inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Parthenolide: The parent compound from which (1S,2S,4R,7E,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-9,13-dione is derived.
Dimethylaminoparthenolide (DMAPT): A soluble analogue with enhanced bioavailability.
Costunolide: Another sesquiterpene lactone with similar bioactivities.
Uniqueness
This compound is unique due to its specific structural modifications that enhance its pharmacokinetic properties and bioactivity. Unlike its parent compound, this compound has improved stability and solubility, making it a more viable candidate for therapeutic applications .
Properties
Molecular Formula |
C15H18O4 |
---|---|
Molecular Weight |
262.3 g/mol |
IUPAC Name |
(1S,2S,4R,7E,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-9,13-dione |
InChI |
InChI=1S/C15H18O4/c1-8-5-4-6-15(3)13(19-15)12-10(7-11(8)16)9(2)14(17)18-12/h5,10,12-13H,2,4,6-7H2,1,3H3/b8-5+/t10-,12-,13-,15+/m0/s1 |
InChI Key |
MZDVWXBIIWIBTB-BPWSPTIZSA-N |
Isomeric SMILES |
C/C/1=C\CC[C@@]2([C@@H](O2)[C@@H]3[C@@H](CC1=O)C(=C)C(=O)O3)C |
Canonical SMILES |
CC1=CCCC2(C(O2)C3C(CC1=O)C(=C)C(=O)O3)C |
Synonyms |
cis-parthenolid-9-one parthenolid-9-one |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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